8-Fluoroquinazoline

Vue d'ensemble

Description

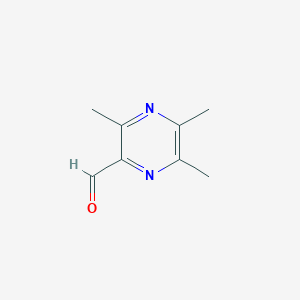

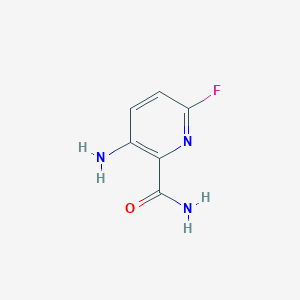

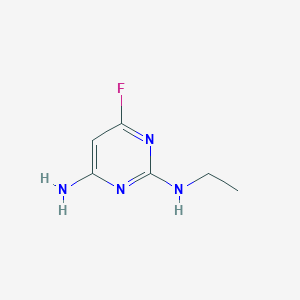

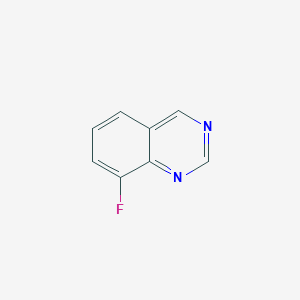

8-Fluoroquinazoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. It is a derivative of quinazoline, a bicyclic aromatic compound, and contains a fluorine atom at the 8th position of the ring.

Applications De Recherche Scientifique

Antibacterial Properties :

- A novel antibacterial 8-chloroquinolone showed potent activities against Gram (+) and Gram (-) bacteria, more effective than trovafloxacin against certain strains (Kuramoto et al., 2003).

Phototoxicity Reduction in Fluoroquinolone Antibacterial Agents :

- The introduction of a methoxy group at the 8 position in fluoroquinoline significantly reduced phototoxicity in a fluoroquinolone antibacterial agent (Marutani et al., 1993).

Therapy for Latent Malaria :

- 8-Aminoquinoline therapy for latent malaria highlights the potential and challenges of these compounds in treating endemic malaria (Baird, 2019).

Sensor Arrays for Cation Detection :

- 8-Hydroxyquinoline-based ligands were developed for turn-on and ratiometric sensing of cations in fluorescence-based sensor arrays (Palacios et al., 2007).

Fluorescence Properties and Metal Complexation :

- The fluorescence properties of 8-Hydroxyquinoline and its metal complexes were studied, addressing its unique properties in water and its application in the detection and analysis of metal ions (Park et al., 2016).

Corrosion Detection in Coatings :

- 8-Hydroxyquinoline was successfully used as a ferric ion sensitive indicator in epoxy coatings for corrosion detection (Roshan et al., 2018).

Hg2+-Selective Chemodosimeter :

- A thioamide derivative of 8-hydroxyquinoline-benzothiazole showed highly selective fluorescence enhancing properties for Hg2+ ions (Song et al., 2006).

Dual Toll-like Receptor Modulators for Hepatitis B Virus Treatment :

- A series of 2,4-diaminoquinazolines, including 8-fluoroquinazoline derivatives, were identified as potent dual Toll-like receptor agonists for Hepatitis B Virus treatment (Embrechts et al., 2018).

Synthesis and Antibacterial Properties of 8-Nitrofluoroquinolone Derivatives :

- New 8-nitrofluoroquinolone models were synthesized and displayed interesting antibacterial activities against gram-positive and gram-negative strains (Al-Hiari et al., 2007).

Development of Orexin Receptor Antagonist for Insomnia :

- Research into a diazepane orexin receptor antagonist led to the development of a dual orexin receptor antagonist, potentially for treating insomnia (Cox et al., 2010).

Safety and Hazards

Orientations Futures

The future directions of 8-Fluoroquinazoline research could involve the design and synthesis of new derivatives to enhance their selectivity towards specific targets . For instance, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to be a potent compound among the tested derivatives, suggesting potential for further exploration .

Mécanisme D'action

Target of Action

The primary target of 8-Fluoroquinazoline is Aurora A kinase . Aurora A kinase is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of the centrosomes, which are key processes in cell division .

Mode of Action

This compound interacts with Aurora A kinase, inhibiting its activity . This interaction disrupts the normal function of the kinase, leading to alterations in cell division . The exact nature of this interaction and the resulting changes are still under investigation.

Biochemical Pathways

The inhibition of Aurora A kinase by this compound affects the cell division process. This disruption can lead to cell death, particularly in cancer cells that rely on rapid and continuous cell division for growth . The downstream effects of this disruption are still being studied.

Pharmacokinetics

The pharmacokinetics of this compound, like other fluoroquinolones, involve absorption, distribution, metabolism, and excretion (ADME) . Fluoroquinolones are known to have favorable pharmacokinetic profiles, resulting in high serum concentrations .

Result of Action

The result of this compound’s action is the inhibition of cell division, which can lead to cell death . This makes it a potential candidate for use in cancer treatment, where the goal is to stop the growth of cancer cells by disrupting their ability to divide and multiply .

Analyse Biochimique

Biochemical Properties

8-Fluoroquinazoline has been found to interact with various enzymes and proteins. For instance, it has been reported to have inhibitory effects on Aurora A kinase . The nature of these interactions involves binding to the active sites of the enzymes, thereby affecting their function .

Cellular Effects

In terms of cellular effects, this compound has been shown to influence cell function. Specifically, it has been found to induce apoptosis in certain cell lines . This suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been suggested that this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

8-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWOSHZISJOLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617196 | |

| Record name | 8-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

195248-86-3 | |

| Record name | 8-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.